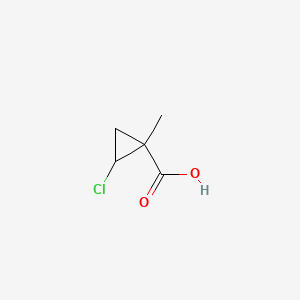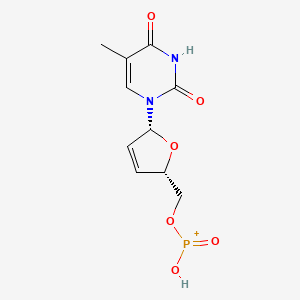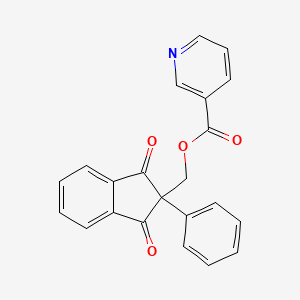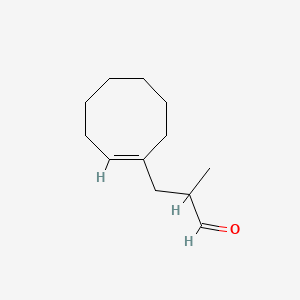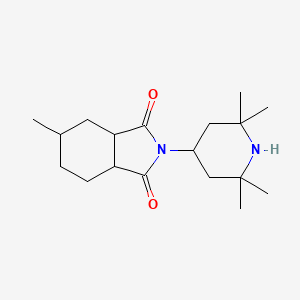
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate is a chemical compound with the molecular formula C24H45NO5 and a molecular weight of 427.6178 . This compound is known for its unique structure, which includes both hydroxyethyl and octadeca-9,12-dienoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate involves several steps. Typically, the preparation starts with the reaction of octadeca-9,12-dienoic acid with 2-aminoethanol to form the intermediate product. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate lipid metabolism and its anti-inflammatory effects. In industry, the compound is used in the formulation of specialty chemicals and as an additive in various products .
Mécanisme D'action
The mechanism of action of bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in the levels of various lipids in cells. Additionally, it may interact with signaling pathways that regulate inflammation and other cellular processes .
Comparaison Avec Des Composés Similaires
Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate can be compared with other similar compounds, such as bis(2-hydroxyethyl)ammonium acetate and other fatty acid derivatives. One of the unique features of this compound is its combination of hydroxyethyl and octadeca-9,12-dienoyl groups, which imparts distinct chemical and biological properties .
Similar compounds include:
- Bis(2-hydroxyethyl)ammonium acetate
- Octadeca-9,12-dienoic acid derivatives
- Other fatty acid amides
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making this compound a unique and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94094-36-7 |
|---|---|
Formule moléculaire |
C22H41NO3.C2H4O2 C24H45NO5 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
acetic acid;(9E,12E)-N,N-bis(2-hydroxyethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H41NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h6-7,9-10,24-25H,2-5,8,11-21H2,1H3;1H3,(H,3,4)/b7-6+,10-9+; |
Clé InChI |
YLRISEYIWFXBRM-JRYFSKGNSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





